![molecular formula C29H24O5S B4699695 4-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4699695.png)
4-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
Overview
Description
4-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is a chemical compound that has been extensively studied for its various scientific applications. It is a member of the benzyl benzoate family of compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in inflammation, cancer, and bacterial growth. It may also work by modulating certain signaling pathways in the body that are involved in the regulation of glucose metabolism and other physiological processes.
Biochemical and Physiological Effects:
4-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit cancer cell growth, and kill bacteria. It has also been found to improve glucose metabolism and insulin sensitivity, which may be beneficial for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate in lab experiments include its wide range of biological activities and its relatively low toxicity. However, its synthesis method is complex and may require specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 4-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, its anti-cancer and anti-bacterial properties may be further explored for the development of new cancer and antibiotic therapies.
Scientific Research Applications
4-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has been extensively studied for its various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
(4-benzoylphenyl)methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O5S/c1-21-7-17-27(18-8-21)35(32,33)20-23-11-15-26(16-12-23)29(31)34-19-22-9-13-25(14-10-22)28(30)24-5-3-2-4-6-24/h2-18H,19-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSJPJNXYOHKEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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